quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride is a compound that combines a quinoline moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Esterification: The quinoline derivative is then esterified with 4-(2-aminoacetyl)benzoic acid under acidic conditions to form the ester linkage.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the ester into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate share the ester linkage and have similar chemical reactivity.
Uniqueness
Quinolin-7-yl 4-(2-aminoacetyl)benzoate dihydrochloride is unique due to its combination of a quinoline ring and a benzoate ester, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
quinolin-7-yl 4-(2-aminoacetyl)benzoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3.2ClH/c19-11-17(21)13-3-5-14(6-4-13)18(22)23-15-8-7-12-2-1-9-20-16(12)10-15;;/h1-10H,11,19H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPOGWWWAARVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)CN)N=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.